3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine is an organic compound that features a pyridine ring substituted with a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine typically involves the reaction of pyridine derivatives with 1,3-dithiane. One common method is the condensation of 2-acetylpyridine with 1,3-dithiane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine involves its interaction with molecular targets through its dithiane and pyridine moieties. The dithiane group can act as a nucleophile, participating in various chemical reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler analog that lacks the pyridine ring but shares the dithiane moiety.
2-(1,3-Dithian-2-ylidene)acetaldehyde: Another related compound with a similar dithiane structure.
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: A compound used in thioacetalization reactions.
Uniqueness
The presence of the pyridine ring enhances its ability to participate in aromatic substitution reactions and interact with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
89863-85-4 |
---|---|
Molecular Formula |
C11H13NS2 |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
3-[1-(1,3-dithian-2-ylidene)ethyl]pyridine |
InChI |
InChI=1S/C11H13NS2/c1-9(10-4-2-5-12-8-10)11-13-6-3-7-14-11/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
AVVRTWXTPOOWGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1SCCCS1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.